molecular formula C13H22O3 B1211848 Methyl 2-hexyl-3-oxocyclopentanecarboxylate CAS No. 37172-53-5

Methyl 2-hexyl-3-oxocyclopentanecarboxylate

Cat. No. B1211848
CAS RN: 37172-53-5
M. Wt: 226.31 g/mol
InChI Key: IPWBXORAIBJDDQ-UHFFFAOYSA-N
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Description

“Methyl 2-hexyl-3-oxocyclopentanecarboxylate” is a chemical compound with the molecular formula C13H22O3 . It has an average mass of 226.312 Da and a monoisotopic mass of 226.156891 Da . This compound is a colorless liquid with a long-lasting, floral, jasmine-like odor .


Synthesis Analysis

The compound can be prepared by condensing an alkyl ??-bromocaprylate with a trialkyl propane-1,1,3-tricarboxylate to give a substituted cyclopentanone . The resulting monocarboxylic acid undergoes hydrolysis, decarboxylation, and esterification with methanol to yield the desired ester . Trialkyl propane-1,1,3-tricarboxylates can be prepared by Michael addition of dialkyl malonates to alkyl acrylates .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hexyl-3-oxocyclopentanecarboxylate” is represented by the formula C13H22O3 . The exact mass of the compound is 226.156895 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-hexyl-3-oxocyclopentanecarboxylate” has a predicted boiling point of 308.6±35.0 °C and a predicted density of 0.999±0.06 g/cm3 . It has a floral odor and is slightly soluble in water with a solubility of 186mg/L at 20.1℃ .

Scientific Research Applications

Application in Aerobic Epoxidation

Methyl 2-hexyl-3-oxocyclopentanecarboxylate is involved in aerobic epoxidation processes. Using Jacobsen-type complexes of cobalt(II) and manganese(III), this compound acts as a catalyst for alkene epoxidation using molecular oxygen. This method results in alkyl-1-hydroxy-2-oxocyclopentanecarboxylates and 1-alkyl-2-oxo-hexanedicarboxylic acids as co-oxidation products. The manganese Jacobsen-type complex, in particular, yields optically active epoxides in certain cases (Rhodes, Rowling, Tidswell, Woodward, & Brown, 1997).

Role in Ring Expansion Reactions

The compound also plays a role in ring expansion reactions. For instance, in the study of the Dowd-Beckwith ring expansion reaction, methyl 2-hexyl-3-oxocyclopentanecarboxylate variants demonstrate different product outcomes based on their structure. These results aid in understanding the mechanistic aspects of such transformations (Ardura & Sordo, 2005).

Synthesis Processes

In synthetic chemistry, methyl 2-hexyl-3-oxocyclopentanecarboxylate is utilized in various synthesis processes. For example, it's used in the synthesis of 3-(4-chlorobenzylidene)-2oxocyclopentanecanecarboxylate, demonstrating its versatility in producing complex organic compounds (Qi Yan-yan, 2013).

Electrocatalytic Reduction Studies

This compound is also significant in electrocatalytic reduction studies. Research involving nickel(I) salen-catalyzed reduction demonstrates its utility in producing ring-expanded products and various other derivatives, providing insights into the mechanisms of electrochemical transformations (Mubarak, Barker, & Peters, 2007).

Transformation into Cyclopentylamines

Methyl 2-hexyl-3-oxocyclopentanecarboxylate is also crucial in the transformation of nitrohexofuranoses into cyclopentylamines. This process involves an intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives, a novel strategy in organic synthesis (Fernandez, Estévez, Sussman, & Estévez, 2008).

Catalysis in Michael C–C Bond Formation

Calcium hydroxyapatites, when used with methyl 2-hexyl-3-oxocyclopentanecarboxylate, have shown efficiency as catalysts for the Michael reaction. This provides a nearly quantitative reaction without solvent, leading to expected addition products (Gruselle, Kanger, Thouvenot, Flambard, Kriis, Mikli, Traksmaa, Maaten, & Tõnsuaadu, 2011).

Fragrance Material Review

Lastly, methyl hexyl oxo cyclopentanone carboxylate, which shares structural similarities with methyl 2-hexyl-3-oxocyclopentanecarboxylate, has been reviewed as a fragrance material. This review includes a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (Scognamiglio, Jones, Letizia, & Api, 2012).

Safety And Hazards

“Methyl 2-hexyl-3-oxocyclopentanecarboxylate” is suspected of damaging fertility or the unborn child (H361) according to its safety data sheet . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

methyl 2-hexyl-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-7-10-11(13(15)16-2)8-9-12(10)14/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBXORAIBJDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052048
Record name Methyl 2-hexyl-3-oxocyclopentanecarboxylate
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Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hexyl-3-oxocyclopentanecarboxylate

CAS RN

37172-53-5
Record name Dihydroisojasmonate
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Record name Methyl dihydroisojasmonate
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Record name Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, methyl ester
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Record name Methyl 2-hexyl-3-oxocyclopentanecarboxylate
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Record name Methyl 2-hexyl-3-oxocyclopentanecarboxylate
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Record name METHYL HEXYL CYCLOPENTANONE CARBOXYLATE
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Synthesis routes and methods I

Procedure details

A solution of 17 g of 2-n-hexyl-3-oxo-cyclopentanecarboxylic acid, 10 ml of methanol and 1 g of concentrated sulphuric acid in 50 ml of ethylene chloride, is refluxed for 8 hours. The reaction mixture is then washed with water and sodium carbonate solution and dried over anhydrous sodium sulphate. The solvent is distilled off at a reduced pressure and the residue is distilled through a short Vigreux column. The product, methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate is collected at 85° C/0,06 mm, yield 17 g (93%), nD20 1.4562.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml round bottomed flask fitted with a mechanical stirrer and a reflux condenser, are placed 19.3 g 2-n-hexyl-3-cyanocyclopentanone, 3.2 g of methanol and 19 g of 2-n-hexyl-3-cyanocyclopentanone, 3.2 g of methanol and 19 g of p-toluene-sulfonic acid monohydrate. The reaction mixture is stirred at reflux temperature for 6 hours. The reaction mixture is then cooled to room temperature and poured into 200 ml of ice cold water. The organic layer is separated and the water phase is extracted with pentane. The combined organic layer and pentane extract are washed with sodium carbonate solution and water and dried over anhydrous sodium sulphate. The solvent is distilled off at atmospheric pressure and the residue is distilled through a short Vigreux column.
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Quantity
3.2 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of methyl hexyl oxo cyclopentanone carboxylate when used as a fragrance ingredient is presented. Methyl hexyl oxo cyclopentanone carboxylate …
Number of citations: 2 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
ROFO EVAPORATING - researchgate.net
In the above-mentioned US. Pat. No. 4,184,099, bodies Which are formed compositions ofVersalon® type polyamide resin containing from about 35% up to about 70% by Weight of …
Number of citations: 0 www.researchgate.net
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 807 books.google.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
H Surburg, J Panten, H Ziegler, P Kraft, KAD Swift… - airfreshenerlawsuitdotcom …
All books published by Wiley-VCH are carefully produced. Nevertheless, authors, editors, and pub-lisher do not warrant the information contained in these books, including this book, to …

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